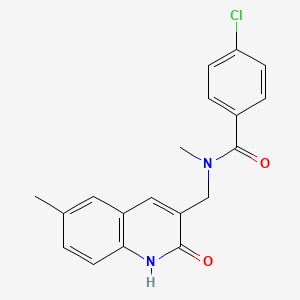
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been suggested that the compound may have antitumor properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide can have significant biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body. Additionally, it has been shown to have antioxidant properties and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide in lab experiments include its potential antibacterial, antifungal, and antitumor properties, as well as its potential use as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of bacterial and fungal infections and cancer. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity.
Synthesemethoden
The synthesis of 2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide involves the reaction of 2-fluorobenzoic acid with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)ethyl acetate. Finally, the compound is reacted with 4-nitrobenzoyl chloride to form 2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O4/c22-18-8-4-3-7-17(18)19-24-21(30-25-19)16-6-2-1-5-15(16)20(27)23-13-9-11-14(12-10-13)26(28)29/h1-12H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABYCQYRBOFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

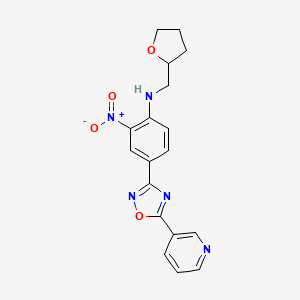
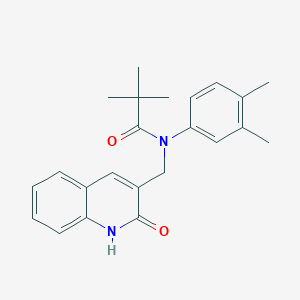
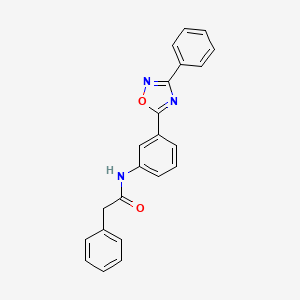
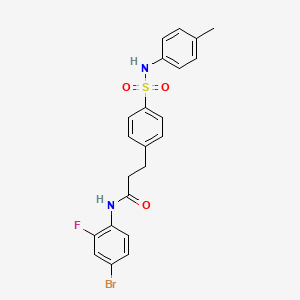
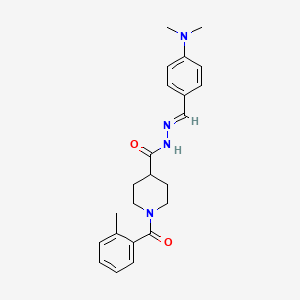
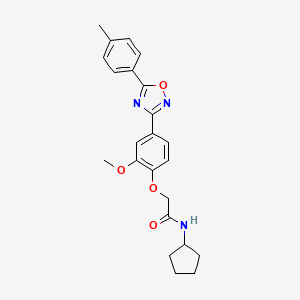
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
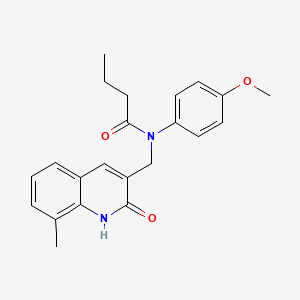
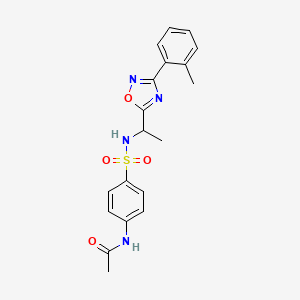

![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)

